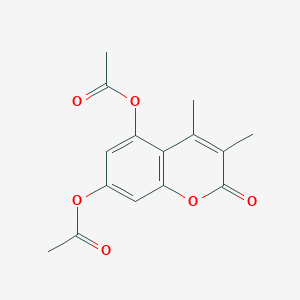
3,4-dimethyl-2-oxo-2H-chromene-5,7-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-2-oxo-2H-chromene-5,7-diyl diacetate, also known as coumarin-4,7-diacetate, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromene-5,7-diyl diacetate is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the inhibition of inflammatory mediators, scavenging of reactive oxygen species, and modulation of signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce oxidative stress by scavenging reactive oxygen species. The compound has also been shown to induce apoptosis in cancer cells and to exhibit antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-dimethyl-2-oxo-2H-chromene-5,7-diyl diacetate in lab experiments is its low toxicity and high solubility in organic solvents. This makes it suitable for use in various assays and experiments. However, the compound is relatively unstable and can decompose under certain conditions, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dimethyl-2-oxo-2H-chromene-5,7-diyl diacetate. One area of research is the development of novel derivatives with improved biological activity and stability. Another area of interest is the investigation of the compound's potential use in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, the compound's potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of novel materials warrants further investigation.
Conclusion:
In conclusion, this compound is a promising compound with various potential applications in medicinal chemistry, pharmaceuticals, and materials science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the compound's biological activity and potential applications.
Synthesemethoden
The synthesis of 3,4-dimethyl-2-oxo-2H-chromene-5,7-diyl diacetate can be achieved through several methods. One of the most commonly used methods involves the condensation of 4-hydroxycoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction proceeds through an esterification process, leading to the formation of the diacetate derivative.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-2-oxo-2H-chromene-5,7-diyl diacetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects. The compound has also been investigated for its potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
(5-acetyloxy-3,4-dimethyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-7-8(2)15(18)21-13-6-11(19-9(3)16)5-12(14(7)13)20-10(4)17/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXXKNJNYMRQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5793152.png)
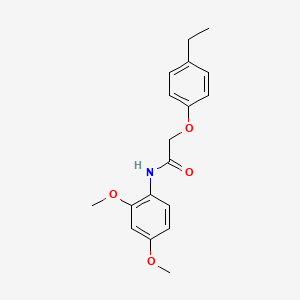

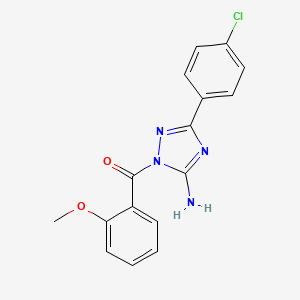
![8,9-dimethyl-7-(2-pyridinyl)-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793202.png)

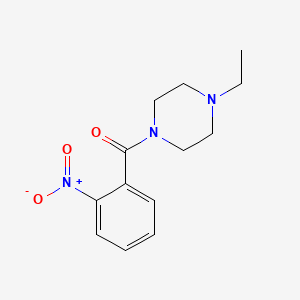
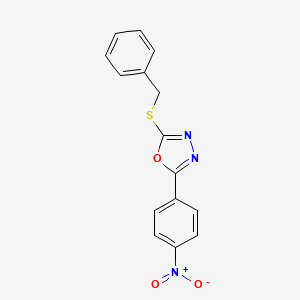
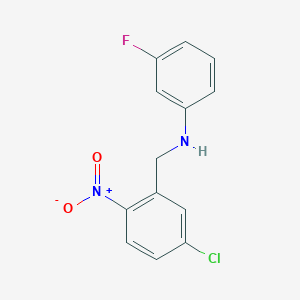
![N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5793227.png)
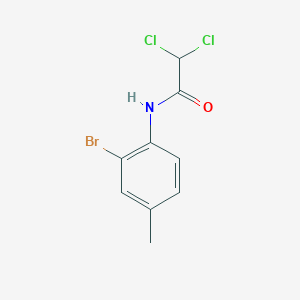

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methyl-1,3-benzenediol](/img/structure/B5793259.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5793267.png)
